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molecular formula C13H10BrNO2 B8468109 (5-Bromo-pyridin-2-yl)-(4-methoxy-phenyl)-methanone

(5-Bromo-pyridin-2-yl)-(4-methoxy-phenyl)-methanone

Cat. No. B8468109
M. Wt: 292.13 g/mol
InChI Key: XAHHCNOGZRBXGL-UHFFFAOYSA-N
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Patent
US07153968B2

Procedure details

To a solution of (5-bromo-pyridin-2-yl)-(4-methoxy-phenyl)-methanol (1.0 eq.) in EtOAc (0.2M) was added MnO2 (3.0 eq.). The mixture was stirred for 1 h, filtered on celite and concentrated to afford the title compound as a white solid.
Name
(5-bromo-pyridin-2-yl)-(4-methoxy-phenyl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[OH:9])=[N:6][CH:7]=1>CCOC(C)=O.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
(5-bromo-pyridin-2-yl)-(4-methoxy-phenyl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(O)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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